molecular formula C12H10F2O3 B13714009 (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione

(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione

Cat. No.: B13714009
M. Wt: 240.20 g/mol
InChI Key: PQLACCGHLDAVPV-AATRIKPKSA-N
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Description

(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the hex-5-ene-2,4-dione backbone: This can be achieved through aldol condensation reactions.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be explored for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound might be investigated for its potential as a drug candidate. Its difluoro and hydroxyphenyl groups could interact with biological targets in unique ways, leading to novel therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro group could enhance its binding affinity to certain targets, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1-difluoro-6-(2-methoxyphenyl)hex-5-ene-2,4-dione: Similar structure but with a methoxy group instead of a hydroxy group.

    (E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but with the hydroxy group in the para position.

    (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-3,4-dione: Similar structure but with a different position of the carbonyl group.

Uniqueness

(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is unique due to the specific arrangement of its functional groups. The presence of both difluoro and hydroxyphenyl groups in this particular configuration can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10F2O3

Molecular Weight

240.20 g/mol

IUPAC Name

(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione

InChI

InChI=1S/C12H10F2O3/c13-12(14)11(17)7-9(15)6-5-8-3-1-2-4-10(8)16/h1-6,12,16H,7H2/b6-5+

InChI Key

PQLACCGHLDAVPV-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)CC(=O)C(F)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C(F)F)O

Origin of Product

United States

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